molecular formula C7H13NO B15257632 1-[1-(Aminomethyl)cyclopropyl]propan-1-one

1-[1-(Aminomethyl)cyclopropyl]propan-1-one

Cat. No.: B15257632
M. Wt: 127.18 g/mol
InChI Key: WWHLVYACFMDDRZ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]propan-1-one: is an organic compound with the molecular formula C7H13NO. It is characterized by a cyclopropyl ring attached to a propanone moiety, with an aminomethyl group substituent. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[1-(Aminomethyl)cyclopropyl]propan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylamine with propanone under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of cyclopropyl ketones.

    Reduction: Formation of cyclopropyl alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]propan-1-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring imparts rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

    1-(Aminomethyl)cyclopropanol: Similar structure but with a hydroxyl group instead of a ketone.

    1-(Aminomethyl)cyclopropylcarbamate: Contains a carbamate group, offering different reactivity and applications.

Uniqueness: 1-[1-(Aminomethyl)cyclopropyl]propan-1-one is unique due to its combination of a cyclopropyl ring and a ketone group, which provides distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]propan-1-one

InChI

InChI=1S/C7H13NO/c1-2-6(9)7(5-8)3-4-7/h2-5,8H2,1H3

InChI Key

WWHLVYACFMDDRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CC1)CN

Origin of Product

United States

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